molecular formula C11H20N4 B1468555 1-(3-(tert-butyl)-1H-pyrazol-5-yl)piperazine CAS No. 1469010-33-0

1-(3-(tert-butyl)-1H-pyrazol-5-yl)piperazine

Cat. No.: B1468555
CAS No.: 1469010-33-0
M. Wt: 208.3 g/mol
InChI Key: MGUXSCZOJYKPPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(tert-butyl)-1H-pyrazol-5-yl)piperazine is a heterocyclic compound that features both a pyrazole and a piperazine ring. The tert-butyl group attached to the pyrazole ring enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical syntheses and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-(tert-butyl)-1H-pyrazol-5-yl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

1-(3-(tert-butyl)-1H-pyrazol-5-yl)piperazine has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications, including psychiatric disorders and cardiovascular diseases.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 1-(3-(tert-butyl)-1H-pyrazol-5-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various physiological effects. Detailed studies on its binding affinities and interactions with biological macromolecules are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-(tert-butyl)-1H-pyrazol-5-yl)piperazine stands out due to its unique combination of a pyrazole and piperazine ring, along with the presence of a tert-butyl group. This structure imparts distinct chemical and biological properties, making it a versatile compound in various fields of research and industry .

Properties

IUPAC Name

1-(5-tert-butyl-1H-pyrazol-3-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4/c1-11(2,3)9-8-10(14-13-9)15-6-4-12-5-7-15/h8,12H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUXSCZOJYKPPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NN1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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